molecular formula C11H17N3O3 B8627418 3-(5-tert-Butyl-3-isoxazolyl)-4-hydroxy-1-methyl-2-imidazolidinone CAS No. 78327-32-9

3-(5-tert-Butyl-3-isoxazolyl)-4-hydroxy-1-methyl-2-imidazolidinone

Cat. No. B8627418
CAS RN: 78327-32-9
M. Wt: 239.27 g/mol
InChI Key: SCFGLMLXZAQXGC-UHFFFAOYSA-N
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Description

3-(5-tert-Butyl-3-isoxazolyl)-4-hydroxy-1-methyl-2-imidazolidinone is a useful research compound. Its molecular formula is C11H17N3O3 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(5-tert-Butyl-3-isoxazolyl)-4-hydroxy-1-methyl-2-imidazolidinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-tert-Butyl-3-isoxazolyl)-4-hydroxy-1-methyl-2-imidazolidinone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

78327-32-9

Product Name

3-(5-tert-Butyl-3-isoxazolyl)-4-hydroxy-1-methyl-2-imidazolidinone

Molecular Formula

C11H17N3O3

Molecular Weight

239.27 g/mol

IUPAC Name

3-(5-tert-butyl-1,2-oxazol-3-yl)-4-hydroxy-1-methylimidazolidin-2-one

InChI

InChI=1S/C11H17N3O3/c1-11(2,3)7-5-8(12-17-7)14-9(15)6-13(4)10(14)16/h5,9,15H,6H2,1-4H3

InChI Key

SCFGLMLXZAQXGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NO1)N2C(CN(C2=O)C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A round bottom flask was charged with 2.6 grams of the 3-[5-(1,1-dimethylethyl)-3-isoxazoly]-1-methyl-(2,2-dimethoxyethyl)urea (prepared above), 150 milliliters of water and 1.5 milliliters of concentrated hydrochloric acid (HCl). The resulting mixture was heated until one phase formed, and crystals coated out on the sides of the flask and cooled; and the scrapings of the crystals and the solution were filtered. The crystalline precipitate was washed twice with separate portions of H2O, and then air dried to yield 1.9 grams of white crystals of 3-[5-(1,1-dimethylethyl)-3-isoxazolyl]-1-methyl-4-hydroxy-2-imidazolidinone. M.P. 173°-177° C., IR spectra (mull.) bands at 3400, 3140, 1700, and 1590 cm-1.
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3-[5-(1,1-dimethylethyl)-3-isoxazoly]-1-methyl-(2,2-dimethoxyethyl)urea
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Synthesis routes and methods II

Procedure details

A 2.96 g. portion of 1-(5-t-butylisoxazol-3-yl)-3-allyl-3-methylurea was dissolved in 25 ml. of 1:1 by volume dichloromethane:methanol, and the solution was cooled to -78°. Ozone diluted in dry air was bubbled into the solution with good stirring for 30 minutes, after which tlc analysis indicated that the starting material was gone. Nitrogen was bubbled through the mixture for 10 minutes to remove residual dissolved ozone, and then 1 ml. of dimethyl sulfide was added and the mixture was allowed to warm to ambient temperature with continual stirring. The reaction mixture was then diluted with water, the layers were separated, and the product was isolated from the organic layer substantially as shown in Example 2 above to obtain 2.6 g. of the desired product, m.p. 168°-174°. The nuclear magnetic resonance analysis of the product indicated that it was substantially identical to that of Example 1 above.
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Synthesis routes and methods III

Procedure details

A 4.74 g. portion of 1-(5-t-butylisoxazol-3-yl)-3-allyl-3-methylurea was dissolved in 50 ml. of methanol, and was cooled to -12°. Ozone-containing air was bubbled through the mixture with good stirring for 80 minutes. The temperature rose as high as 0° during the ozone addition, and the mixture foamed and left solids on the flask walls above the liquid. It was necessary to wash the solid down with 20 ml. of additional methanol. Ten ml. of additional methanol was used to wash the gas frit when it began to plug from precipitated product. After the addition was complete, nitrogen was bubbled through the solution for 5 minutes, and then 1.5 ml. of dimethyl sulfide was added and the mixture was warmed to 20° and diluted with 80 ml. of water. The methanol was removed under vacuum at 40°, and the remaining mixture was filtered and the solids were washed with 50 ml. of water and dried under vacuum at 50° to obtain 2.68 g. of the desired product, m.p. 173°-176°. It was further identified by nmr analysis which showed it to be substantially identical to the product of Example 1.
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Synthesis routes and methods IV

Procedure details

To a 100 ml. round bottom flask equipped with a magnetic stirring bar and a gas dispersion tube were added 8.89 g. of 1-(5-t-butylisoxazol-3-yl)-3-allyl-3-methylurea, 38 ml. of methanol and 38 ml. of dichloromethane. The solution was cooled to -10°, and approximately 40 millimoles of ozone was introduced into the mixture through the gas dispersion tube in a stream of dry air with good mixing over 1 hour. The temperature of the mixture gradually warmed to about 3° as the reaction went on. When all of the ozone had been added, 5 ml. of dimethyl sulfide was added, and the cooling bath was removed. The temperature of the mixture rose to 32°, and then returned to ambient temperature after 1 hour of stirring. The solvent was then removed from the reaction mixture under vacuum at 35°, reducing the volume to about 15 ml. To the semi-solid was added 100 ml. of water, and the mixture was stirred for 15 minutes and filtered. The filter cake was washed with two 50 ml. portions of additional water, and the solids were dried under vacuum to obtain 8.06 g. of product, m.p. 173°-177°. It contained 0.1% water by Karl Fischer analysis, and its nuclear magnetic resonance spectrum, determined in CDCl3 on a 60 mHZ instrument, showed features at δ 6.60 (s, 1H); 5.82 (1H, X of ABX, JAX =7.8 Hz, JBX =2.2 Hz); 4.50 (bs, 1H, exchanges with D2O), 3.83-3.23 (2H, AB of ABX, JAB =3 Hz); 2.90 (s, 3H); 1.32 (s, 9H). Its infra-red spectrum (KBr pellet) showed bands at 3411 (m), 1699 (s), 1599 (m), 1517 (m), 1500 (m), 1479 (m), 1443 (m), 1402 (m) and 1277 (m) cm-1. A 5 g. sample of the above product was recrystallized from 25 ml. of boiling denatured ethanol to obtain 4.2 g. of purified product, m.p. 176°-179°. Its calculated elemental analysis was 55.22% C, 7.16% H, 17.56% N; the actual analysis was 55.49% C, 7.27% H, 17.28% N.
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